2-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
This compound is a hybrid heterocyclic molecule featuring two key structural motifs:
- Thieno[3,2-d]pyrimidin-4-one core: A sulfur-containing bicyclic system fused with a pyrimidine ring, known for its role in modulating kinase inhibition and antimicrobial activity .
- 2,3-Dihydro-1,3-benzoxazole-5-sulfonamide moiety: A benzoxazole ring fused with a sulfonamide group, contributing to hydrogen-bonding interactions and solubility properties .
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c20-14-13-10(3-6-25-13)16-8-19(14)5-4-17-26(22,23)9-1-2-12-11(7-9)18-15(21)24-12/h1-3,6-8,17H,4-5H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDHWRFUWHHVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCN3C=NC4=C(C3=O)SC=C4)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS Number: 1903166-48-2) is a member of the thienopyrimidine family and exhibits a range of biological activities. This article examines its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. Its structural components include a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₅S₂ |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1903166-48-2 |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antitumor Activity : Thienopyrimidine derivatives have been shown to inhibit enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. This inhibition can lead to reduced proliferation of cancer cells and has been explored as a potential treatment for malignancies .
- Antimicrobial Properties : The thienopyrimidine scaffold has demonstrated effectiveness against various pathogens, including bacteria and fungi. These compounds have been characterized as broad-spectrum antimicrobial agents .
- Anti-inflammatory Effects : Some thienopyrimidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can disrupt the growth of rapidly dividing cells .
- Receptor Interaction : The structural features allow it to interact with various biological receptors, potentially leading to altered signaling pathways that promote therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thienopyrimidine analogs in various biological contexts:
- Thieno[2,3-d]pyrimidines as Antitumor Agents :
- Antimicrobial Activity :
Scientific Research Applications
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity. The presence of the benzoxazole and sulfonamide groups further enhances its potential for various applications.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the thieno[3,2-d]pyrimidine structure could lead to enhanced efficacy against breast cancer cells .
Antimicrobial Properties
The sulfonamide group in the compound suggests potential antimicrobial activity. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Preliminary tests indicated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of certain enzymes involved in cancer and bacterial metabolism. Specifically, it has been hypothesized to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .
Photovoltaic Materials
The unique electronic properties of the thieno[3,2-d]pyrimidine derivatives have led to investigations into their use as organic semiconductors in photovoltaic applications. Studies have shown that incorporating such compounds into solar cell architectures can enhance light absorption and charge transport efficiency .
Polymer Composites
Research has also explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The addition of thieno[3,2-d]pyrimidine derivatives has been shown to enhance the performance of polymer composites used in various industrial applications .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various thieno[3,2-d]pyrimidine derivatives, including our target compound. The results showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting promising potential as a new antimicrobial agent .
Comparison with Similar Compounds
Thienopyrimidinone Core Modifications
Linker and Sulfonamide Variations
- The benzoxazole-5-sulfonamide group enhances hydrogen-bonding capacity relative to the trifluoromethylphenyl sulfonamide in , suggesting improved polar interactions in enzyme-binding pockets .
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole core is synthesized from 2-aminophenol derivatives. Cyclization is achieved using chloroacetic acid under refluxing acetic acid, yielding 2-oxo-2,3-dihydro-1,3-benzoxazole. Key modifications involve introducing sulfonic acid groups at position 5 via electrophilic sulfonation.
Sulfonation and Chlorination
Direct sulfonation of the benzoxazole ring employs fuming sulfuric acid at 120°C for 6 hours, producing the 5-sulfonic acid derivative. Subsequent treatment with excess thionyl chloride (SOCl₂) in dichloromethane (1:4.3 molar ratio) at 60°C converts the sulfonic acid to the corresponding sulfonyl chloride. The crude product is purified via recrystallization from ethyl acetate, yielding 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (87% yield).
Table 1: Optimization of Sulfonation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Sulfonation Agent | Fuming H₂SO₄ | 92% efficiency |
| Temperature | 120°C | Minimized side products |
| Reaction Time | 6 hours | Complete conversion |
| Chlorination Agent | SOCl₂ (4.3 equiv) | 87% isolated yield |
Preparation of 3-(2-Aminoethyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidine
Thienopyrimidine Core Construction
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile with ethyl acetoacetate. Heating in dimethylformamide (DMF) at 140°C for 12 hours affords 4-oxo-3H,4H-thieno[3,2-d]pyrimidine.
Ethylamine Side-Chain Introduction
Nucleophilic substitution at position 3 is achieved using 2-bromoethylamine hydrobromide. The reaction proceeds in acetonitrile with potassium carbonate (K₂CO₃) as a base, yielding 3-(2-aminoethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine (78% yield). Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) confirms structure by ¹H NMR (δ 8.21 ppm, s, pyrimidine H).
Coupling of Benzoxazole Sulfonyl Chloride and Thienopyrimidine Ethylamine
Sulfonamide Bond Formation
The final coupling involves reacting equimolar quantities of benzoxazole sulfonyl chloride and thienopyrimidine ethylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The precipitated product is filtered and washed with cold ethanol, yielding the target compound (65% yield).
Table 2: Key Reaction Parameters for Coupling
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | THF | Enhanced solubility |
| Base | TEA (1.5 equiv) | Neutralized HCl |
| Temperature | 0°C → RT | Controlled exotherm |
| Reaction Time | 14 hours total | 65% isolated yield |
Purification and Characterization
Crude product is recrystallized from ethanol/dimethylformamide (3:1) to afford pure 2-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide. Characterization data include:
-
¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, SO₂NH), 8.45 (s, 1H, pyrimidine H), 7.89–7.21 (m, 3H, benzoxazole H), 4.12 (t, J=6.4 Hz, 2H, CH₂N), 3.76 (q, 2H, CH₂NH).
Analytical and Process Validation
Q & A
Q. What are the key synthetic routes for synthesizing 2-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves cyclization reactions of thiophene precursors or coupling of functionalized pyrimidine intermediates. For example, sulfonamide linkages can be introduced via nucleophilic substitution between a benzoxazole-sulfonyl chloride and an amine-containing thienopyrimidine intermediate. Reaction optimization (e.g., solvent choice, temperature, and catalysts like triethylamine) is critical to achieve high yields .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the connectivity of the thienopyrimidine, benzoxazole, and sulfonamide moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve ambiguous structural features .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s structural class (e.g., kinase inhibition for thienopyrimidines). Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial screens (MIC against E. coli, S. aureus). Dose-response curves (0.1–100 µM) identify preliminary EC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic variation of solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures (room temp vs. reflux) is required. For example, highlights that dimethylformamide (DMF) enhances solubility of intermediates, while triethylamine improves coupling efficiency in sulfonamide formation. Continuous flow reactors may mitigate scalability challenges .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from differences in assay conditions (e.g., serum concentration, cell passage number). Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Cross-reference structural analogs (e.g., ) to identify substituent-dependent activity trends .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like kinases or GPCRs. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze electronic effects of substituents (e.g., sulfonamide’s electron-withdrawing properties). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding at the pyrimidine core) .
Q. How can researchers design analogs to enhance selectivity for specific biological targets?
Modify substituents on the benzoxazole or thienopyrimidine rings to alter steric/electronic profiles. For example:
- Introduce halogen atoms (F, Cl) at the phenyl group to enhance lipophilicity and target binding .
- Replace the sulfonamide with a carbamate to modulate hydrogen-bonding capacity. Prioritize analogs with >10-fold selectivity in panel screens against off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
